(S)-Methyl 2-aminooctanoate hydrochloride
CAS No.:
Cat. No.: VC13592426
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H20ClNO2 |
---|---|
Molecular Weight | 209.71 g/mol |
IUPAC Name | methyl (2S)-2-aminooctanoate;hydrochloride |
Standard InChI | InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H/t8-;/m0./s1 |
Standard InChI Key | DILACJJQGKYVOY-QRPNPIFTSA-N |
Isomeric SMILES | CCCCCC[C@@H](C(=O)OC)N.Cl |
SMILES | CCCCCCC(C(=O)OC)N.Cl |
Canonical SMILES | CCCCCCC(C(=O)OC)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl (2S)-2-aminohexanoate hydrochloride, reflects its esterified carboxylic acid group, primary amine functionality, and hydrochloride counterion. The chiral center at the second carbon atom governs its stereochemical interactions, which are critical for biological activity . Key structural identifiers include:
Table 1: Structural and Spectroscopic Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₂₀ClNO₂ | |
Molecular Weight | 209.71 g/mol | |
IUPAC Name | methyl (2S)-2-aminohexanoate;hydrochloride | |
Isomeric SMILES | CCCCCCC@@HN.Cl | |
Canonical SMILES | CCCCCCC(C(=O)OC)N.Cl | |
PubChem CID | 124220444 |
The Isomeric SMILES string confirms the (S)-configuration, while the Canonical SMILES represents the compound’s connectivity without stereochemical detail.
Physicochemical Characteristics
(S)-Methyl 2-aminohexanoate hydrochloride is a white to off-white crystalline solid with high solubility in polar solvents such as water and methanol. Its hydrochloride salt form enhances stability and shelf life compared to the free base. Spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectra, are essential for confirming purity and structure. For instance, the ¹H-NMR spectrum typically shows resonances for the methyl ester (δ ~3.7 ppm), the alpha-proton adjacent to the amine (δ ~3.2 ppm), and the hydrochloride counterion’s broad NH₃⁺ signal (δ ~8.5 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via esterification of (S)-2-aminohexanoic acid with methanol in the presence of hydrochloric acid as a catalyst. The reaction proceeds under reflux conditions to drive equilibrium toward ester formation:
Subsequent treatment with excess HCl yields the hydrochloride salt . Purification involves recrystallization from ethanol or aqueous methanol, achieving >95% purity as verified by high-performance liquid chromatography (HPLC) .
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to optimize yield and reduce costs. Key parameters include:
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Temperature: 60–80°C to balance reaction rate and byproduct formation.
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Catalyst Concentration: 5–10% HCl by volume.
Post-synthesis, the product undergoes lyophilization to remove residual solvents, ensuring compliance with pharmaceutical-grade standards.
Applications in Pharmaceutical and Biochemical Research
Chiral Building Block
The compound’s stereochemical purity makes it indispensable in asymmetric synthesis. For example, it serves as a precursor for peptide mimetics and enzyme inhibitors, where the (S)-configuration ensures target specificity. Recent studies highlight its use in synthesizing G-protein-coupled receptor (GPCR) ligands, which require precise stereochemistry for binding affinity .
Drug Development
(S)-Methyl 2-aminohexanoate hydrochloride is a key intermediate in antiviral and anticancer agents. Modifications to its alkyl chain or amine group yield derivatives with enhanced pharmacokinetic profiles. For instance, replacing the methyl ester with a tert-butyl group improves metabolic stability in prodrug candidates .
Table 2: Comparative Analysis of Derivatives
Derivative | Modification | Application |
---|---|---|
tert-Butyl ester | Increased lipophilicity | Prodrug development |
Cyclohexyl ester | Enhanced membrane permeability | CNS-targeted drugs |
Benzyl-protected amine | Improved solubility | Peptide synthesis |
Biological Activity and Mechanistic Insights
Metabolic Pathways
The compound participates in amino acid metabolism, acting as a substrate for transaminases and decarboxylases. In vitro studies demonstrate its conversion to 2-oxohexanoate, a precursor for fatty acid biosynthesis .
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